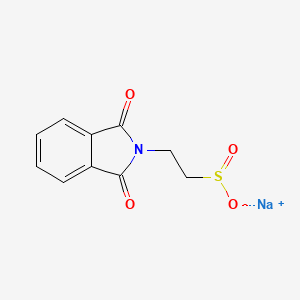
Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate: is a chemical compound with a unique structure that includes a sulfonate group and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate typically involves the reaction of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonic acid with a sodium base. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: This compound can be reduced to form sulfinic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis:
Biology:
Bioconjugation: This compound can be used in bioconjugation reactions to attach sulfonate groups to biomolecules, enhancing their solubility and stability.
Medicine:
Drug Development: It is explored for its potential use in drug development, particularly in the synthesis of sulfonate-containing pharmaceuticals.
Industry:
Material Science: This compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the isoindoline moiety can engage in electrophilic aromatic substitution. These interactions allow the compound to modify other molecules, leading to the formation of new chemical entities with desired properties.
Comparison with Similar Compounds
- Sodium 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ide
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-(2,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl chloride
Comparison:
- Sodium 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ide: This compound is similar in structure but lacks the ethane-1-sulfinate group, which limits its reactivity in certain reactions.
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: This compound has a propanal group instead of the ethane-1-sulfinate group, leading to different reactivity and applications.
- 2-(2,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl chloride: This compound contains a propanoyl chloride group, making it more reactive in acylation reactions compared to the sulfonate group in Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable reagent in organic synthesis, bioconjugation, drug development, and material science. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential for scientific and industrial advancements.
Properties
Molecular Formula |
C10H8NNaO4S |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
sodium;2-(1,3-dioxoisoindol-2-yl)ethanesulfinate |
InChI |
InChI=1S/C10H9NO4S.Na/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-16(14)15;/h1-4H,5-6H2,(H,14,15);/q;+1/p-1 |
InChI Key |
BWRWCEINMSFIIN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















